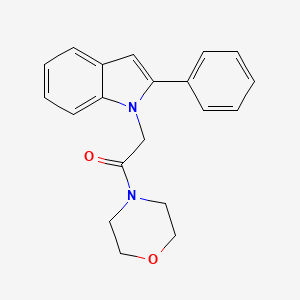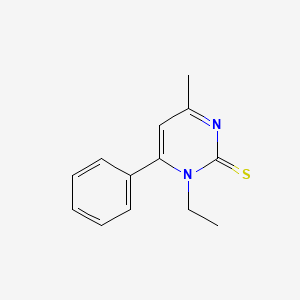![molecular formula C15H11BrClNS B12910499 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole CAS No. 336186-27-7](/img/structure/B12910499.png)
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole typically involves the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the indole ring.
Thioether Formation: The brominated intermediate is then reacted with 4-chlorothiophenol in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Coupling Reactions: The indole ring can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Sulfoxides and Sulfones: Oxidation of the thioether group.
Coupled Products: Products from Suzuki-Miyaura or Heck coupling reactions.
Applications De Recherche Scientifique
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacophore.
Material Science: It is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioether group can also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-chloro-2-((4-chlorophenyl)thio)pyridine
- 5-Bromo-3-((4-chlorophenyl)thio)-1H-indole
Uniqueness
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is unique due to the presence of both the bromine and thioether groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the 2-position of the indole ring further differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Propriétés
Numéro CAS |
336186-27-7 |
|---|---|
Formule moléculaire |
C15H11BrClNS |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
5-bromo-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11BrClNS/c1-9-15(19-12-5-3-11(17)4-6-12)13-8-10(16)2-7-14(13)18-9/h2-8,18H,1H3 |
Clé InChI |
YTGBMNPGEOUCTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)









![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
